5-(2-Methoxyethyl)-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
5-(2-methoxyethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H10N2OS/c1-9-3-2-5-4-8-6(7)10-5/h4H,2-3H2,1H3,(H2,7,8) |
InChI Key |
WFSNWBMGZZZXMZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CN=C(S1)N |
Origin of Product |
United States |
Structural Elucidation and Characterization Techniques
Advanced Structural Confirmation
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for 5-(2-Methoxyethyl)-1,3-thiazol-2-amine has not been detailed in publicly accessible literature, the application of this technique would be indispensable for its complete structural characterization. The process involves growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be precisely determined. This information is critical for confirming the compound's constitution and understanding the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern its crystal packing.
Single-Crystal X-ray Diffraction Analysis of Related 2-Aminothiazoles
In the absence of specific data for this compound, significant insights can be drawn from the single-crystal X-ray diffraction analyses of structurally related 2-aminothiazole (B372263) derivatives. researchgate.netnih.gov These studies consistently reveal key structural motifs and intermolecular interactions that are characteristic of this class of compounds.
A predominant feature in the crystal structures of 2-aminothiazoles is the extensive network of hydrogen bonds. nih.govnih.gov The amino group at the C2 position and the endocyclic nitrogen atom (N3) of the thiazole (B1198619) ring are potent hydrogen bond donors and acceptors, respectively. This often leads to the formation of robust supramolecular assemblies.
One common hydrogen-bonding pattern observed is the formation of dimers through a self-complementary R²₂(8) graph set, where two molecules are linked by a pair of N-H···N hydrogen bonds between the amino group of one molecule and the ring nitrogen of a second. researchgate.netnih.gov These dimers can then serve as building blocks for more extended, one-, two-, or three-dimensional networks.
The analysis of various 2-aminothiazole derivatives has shown that both intramolecular and intermolecular hydrogen bonds play a crucial role in stabilizing the crystal structure. nih.gov For example, X-ray analysis of certain complex 2-aminothiazole derivatives has revealed V-type intramolecular hydrogen bonds that contribute to the stability of the molecular conformation. nih.gov The table below summarizes typical hydrogen bond geometries found in the crystal structures of related 2-aminothiazole compounds.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction | Reference Compound Type |
| N-H (amino) | H | N (thiazole ring) | Intermolecular | 2-Aminothiazole Dimers |
| N-H (amino) | H | O (carboxylate) | Intermolecular | Co-crystals with Carboxylic Acids |
| N-H (amino) | H | Cl⁻ | Intermolecular | Thiazolium Chloride Salts |
| N-H (amino) | H | Br⁻ | Intermolecular | Thiazolium Bromide Salts |
This table presents generalized data from studies on various 2-aminothiazole derivatives to illustrate common interaction patterns. researchgate.netresearchgate.net
Chemical Reactivity and Derivatization Studies
Reactions Involving the 2-Amino Group
The primary amine at the C-2 position is the most nucleophilic center in the molecule, making it a prime site for a variety of transformations, including acylation and the formation of diverse substituted amine derivatives. This reactivity is fundamental to its use as a synthetic building block.
The 2-amino group of thiazole (B1198619) derivatives readily undergoes acylation when treated with various acylating agents, such as acid chlorides and anhydrides, to form stable amide linkages. nih.govmdpi.com This reaction is a common strategy for introducing a wide range of functional groups onto the thiazole core. For instance, the reaction with chloroacetyl chloride introduces a reactive handle for further nucleophilic substitutions. researchgate.net The general conditions for these reactions typically involve a base, such as pyridine (B92270) or triethylamine, in an aprotic solvent to neutralize the acid byproduct.
Table 1: Examples of Acylation Reactions
| Acylating Agent | Product Class | General Reaction Conditions |
|---|---|---|
| Acetyl Chloride | N-(thiazol-2-yl)acetamide | Pyridine or Triethylamine, CH₂Cl₂ |
| Benzoyl Chloride | N-(thiazol-2-yl)benzamide | Pyridine or Triethylamine, THF |
| Chloroacetyl Chloride | 2-Chloro-N-(thiazol-2-yl)acetamide | Pyridine, Dioxane |
| Acetic Anhydride | N-(thiazol-2-yl)acetamide | Solvent-free or in Acetic Acid |
Beyond simple acylation, the 2-amino group can be modified to form a variety of substituted derivatives. These reactions include N-alkylation, reductive amination, and participation in nucleophilic aromatic substitution, significantly broadening the synthetic utility of the parent compound.
N-Alkylation: Direct alkylation with alkyl halides can be challenging due to potential over-alkylation and competing ring alkylation, but under controlled conditions, it can provide N-alkylated products. nih.gov
Reductive Amination: A highly effective method for forming secondary or tertiary amines involves the condensation of the 2-amino group with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. wikipedia.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the carbonyl starting material. commonorganicchemistry.comharvard.edu
Nucleophilic Aromatic Substitution (SₙAr): The amine serves as a potent nucleophile in SₙAr reactions. A critical example is its reaction with activated chloro-pyrimidines, a key step in the synthesis of several kinase inhibitors, including Dasatinib. researchgate.net In this reaction, the 2-amino group displaces a chlorine atom on the pyrimidine (B1678525) ring, forming a crucial C-N bond that links the two heterocyclic systems.
Table 2: Examples of Substituted Amine Derivative Formation
| Reaction Type | Reagents | Product Class |
|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., Propyl Iodide) | N-Alkyl-thiazol-2-amine |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl-thiazol-2-amine |
| Nucleophilic Aromatic Substitution | Activated Aryl Halide (e.g., 4,6-dichloro-2-methylpyrimidine) | N-(pyrimidin-4-yl)thiazol-2-amine |
Reactivity at the Thiazole Ring Positions (C-4 and C-5)
The aromatic thiazole ring itself can undergo chemical modification, although its reactivity is heavily influenced by the existing substituents.
The 2-amino group is a powerful activating group in electrophilic aromatic substitution (SₑAr), strongly directing incoming electrophiles to the C-5 position. jocpr.com However, in 5-(2-Methoxyethyl)-1,3-thiazol-2-amine, this position is already occupied. The substituent at C-5 is a weakly activating alkyl group. Consequently, the thiazole ring in this compound is generally deactivated towards further electrophilic substitution. While substitution at the C-4 position is theoretically possible, it is electronically disfavored compared to the C-5 position. youtube.com Therefore, reactions such as halogenation or nitration are not expected to proceed readily under standard conditions.
The 2-methoxyethyl side chain offers a route for modification, primarily through the cleavage of the methyl ether. Ethers are generally stable but can be cleaved under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.orgwikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. For a primary methyl ether like this one, the mechanism is bimolecular nucleophilic substitution (Sₙ2), where the halide attacks the less sterically hindered methyl group. masterorganicchemistry.comlongdom.org
This cleavage transforms the methoxyethyl group into a more versatile 2-hydroxyethyl group, which can then be used for subsequent reactions such as esterification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for further substitution.
Utilization as a Synthetic Building Block for Complex Molecules
The structural motif of this compound is a valuable building block, particularly in medicinal chemistry for the synthesis of kinase inhibitors. dntb.gov.ua Its most prominent application is in the synthesis of the anticancer drug Dasatinib. researchgate.netgoogle.com
In various reported syntheses of Dasatinib, a closely related derivative, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, serves as a key intermediate. researchgate.net The synthesis pathway highlights the utility of the 2-aminothiazole (B372263) core. The 2-amino group is used to forge a connection to a 6-chloro-2-methylpyrimidine ring via a nucleophilic aromatic substitution reaction. researchgate.net This resulting intermediate is then coupled with 1-(2-hydroxyethyl)piperazine to complete the synthesis of the final drug molecule. chemicalbook.comgoogle.com This application underscores the importance of the 2-aminothiazole scaffold as a reliable and versatile platform for constructing complex, biologically active compounds.
Incorporation into Polyheterocyclic Systems
The 2-aminothiazole moiety is a well-established building block in heterocyclic synthesis, acting as a binucleophilic system. This dual reactivity allows for its annulation with various electrophilic reagents to construct fused polyheterocyclic structures, such as imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines. These reactions are fundamental in medicinal chemistry for creating diverse molecular libraries. nih.govmdpi.com
Imidazo[2,1-b]thiazoles
A common and efficient method for constructing the imidazo[2,1-b]thiazole (B1210989) skeleton is the Hantzsch-type condensation reaction between a 2-aminothiazole and an α-halocarbonyl compound, such as an α-haloketone. mdpi.comresearchgate.net The reaction mechanism proceeds via initial N-alkylation of the endocyclic, more nucleophilic N3 atom of the thiazole ring by the α-haloketone. This is followed by an intramolecular cyclization, where the exocyclic 2-amino group attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic fused bicyclic system. nih.gov
The versatility of this method allows for the introduction of various substituents on the resulting imidazole (B134444) ring, depending on the choice of the α-haloketone. For this compound, this reaction provides a direct route to 6-(2-Methoxyethyl)imidazo[2,1-b]thiazole derivatives.
Table 1: Representative Synthesis of Imidazo[2,1-b]thiazole Derivatives from 2-Aminothiazoles and α-Haloketones
| 2-Aminothiazole Reactant | α-Haloketone | Resulting Imidazo[2,1-b]thiazole Product | Reference |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone | 3,6-Diphenylimidazo[2,1-b]thiazole | nih.gov |
| Ethyl 2-aminothiazole-4-carboxylate | Phenacyl bromide | Ethyl 6-phenylimidazo[2,1-b]thiazole-2-carboxylate | nih.gov |
| 2-Aminothiazole | 3-Bromo-2-butanone | 2,3-Dimethyl-6-phenylimidazo[2,1-b]thiazole | researchgate.net |
| 2-Amino-4-methylthiazole | 2-Chloro-1-(4-chlorophenyl)ethanone | 6-(4-Chlorophenyl)-2-methylimidazo[2,1-b]thiazole | mdpi.com |
Thiazolo[3,2-a]pyrimidines
The synthesis of the thiazolo[3,2-a]pyrimidine system from 2-aminothiazoles typically involves condensation with 1,3-dielectrophilic reagents such as β-ketoesters, malonic esters, or α,β-unsaturated carbonyl compounds. nih.govnih.gov When reacting with a β-ketoester in the presence of a catalyst like polyphosphoric acid (PPA), the reaction proceeds through an initial condensation between the exocyclic amino group and the keto group, followed by cyclization and dehydration to form the fused pyrimidinone ring. nih.gov
This cyclocondensation reaction is a powerful tool for generating molecular diversity, as various substituents can be incorporated into the final structure depending on the 1,3-dielectrophile used. Starting from this compound, a range of substituted 5-(2-Methoxyethyl)thiazolo[3,2-a]pyrimidinones can be synthesized.
Table 2: Representative Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
| 2-Aminothiazole Reactant | 1,3-Dielectrophile | Resulting Thiazolo[3,2-a]pyrimidine Product | Reference |
| 2-Amino-4-phenylthiazole | Ethyl acetoacetate | 7-Methyl-2-phenyl-5H-thiazolo[3,2-a]pyrimidin-5-one | researchgate.net |
| 2-Aminothiazole | Diethyl malonate | 2H,5H-Thiazolo[3,2-a]pyrimidine-2,5-dione | researchgate.net |
| 2-Amino-4-methylthiazole | Acetylacetone | 5,7-Dimethyl-2-methylthiazolo[3,2-a]pyrimidine | researchgate.net |
| 2-Amino-5-bromothiazole | Ethyl benzoylacetate | 2-Bromo-7-phenyl-5H-thiazolo[3,2-a]pyrimidin-5-one | nih.gov |
Formation of Thiazolium Salts
The thiazole ring can be readily quaternized by reaction with alkylating agents. In 2-aminothiazole derivatives, alkylation typically occurs at the endocyclic nitrogen atom (N3), which is more nucleophilic than the nitrogen of the exocyclic amino group. acs.org This reaction leads to the formation of 2-amino-3-alkyl-1,3-thiazolium salts.
The quaternization of this compound with an alkyl halide, such as methyl iodide or ethyl bromide, would result in the corresponding 2-amino-3-alkyl-5-(2-methoxyethyl)-1,3-thiazolium halide. These ionic compounds have applications as catalysts and ionic liquids. The reaction is generally straightforward, often carried out by heating the thiazole derivative with the alkylating agent in a suitable solvent.
Table 3: Representative Formation of 2-Amino-1,3-thiazolium Salts via Alkylation
| Thiazole Reactant | Alkylating Agent | Thiazolium Salt Product | Reference |
| Thiazole | Methyl iodide | 3-Methyl-1,3-thiazolium iodide | acs.org |
| 2-Aminothiazole | Ethyl bromide | 2-Amino-3-ethyl-1,3-thiazolium bromide | acs.org |
| 4-Methylthiazole | Benzyl chloride | 3-Benzyl-4-methyl-1,3-thiazolium chloride | acs.org |
Table of Chemical Compounds
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are employed to elucidate the fundamental electronic properties and geometric structure of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and vibrational properties of molecules. researchgate.net By calculating the electron density, DFT can determine the most stable arrangement of atoms, known as the optimized molecular geometry. This process yields precise information on bond lengths, bond angles, and dihedral angles. mgesjournals.com For thiazole (B1198619) derivatives, DFT calculations, often using basis sets like 6-31G* or 6-311++G(d,p), have shown good agreement with experimental data where available. researchgate.netresearchgate.net
Once the geometry is optimized to a minimum energy state, the same theoretical level can be used to calculate vibrational frequencies. nih.govscirp.org These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The resulting theoretical infrared (IR) and Raman spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. iu.edu.saresearchgate.net For instance, characteristic vibrational modes for a thiazole ring, C-N, C-S, and C=N stretching, as well as vibrations from the methoxyethyl side chain, can be precisely assigned. nih.gov
Table 1: Key Outputs of DFT Calculations for a Thiazole Derivative This table is illustrative of typical data obtained from DFT calculations for thiazole-containing molecules.
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts stable bond lengths and angles. |
| Vibrational Frequencies | Frequencies of molecular vibrations (stretching, bending). | Correlates with experimental IR and Raman spectra for structural confirmation. nih.govscirp.org |
| Zero-Point Energy | The inherent vibrational energy of the molecule at 0 K. | A fundamental quantum mechanical property used in energy calculations. |
The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comdergipark.org.tr The HOMO is the orbital from which an electron is most easily donated (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character). mgesjournals.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This gap is also related to the molecule's electronic absorption properties and its potential for intramolecular charge transfer. irjweb.comdergipark.org.tr For thiazole derivatives, the distribution of these orbitals is often spread across the heterocyclic ring system, with contributions from the sulfur and nitrogen atoms. irjweb.comresearchgate.net
Table 2: Conceptual Frontier Molecular Orbital Properties
| Orbital/Parameter | Description | Chemical Implication |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (ionization potential). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electron affinity). |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.netresearchgate.net |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For 5-(2-Methoxyethyl)-1,3-thiazol-2-amine, the flexibility of the 2-methoxyethyl side chain is the primary source of conformational diversity.
The key rotatable bonds are:
The C-C bond between the thiazole ring and the ethyl group.
The C-C bond within the ethyl group.
The C-O bond of the methoxy (B1213986) group.
By systematically rotating these bonds and calculating the corresponding energy using quantum mechanical methods, a potential energy surface or energy landscape can be generated. researchgate.net The minima on this landscape correspond to stable, low-energy conformers, while the peaks represent the energy barriers for interconversion between them. core.ac.uk Identifying the global minimum energy conformer is crucial, as it represents the most probable structure of the molecule in the gas phase. The relative energies of other stable conformers determine their population at a given temperature. This analysis is vital for understanding how the molecule's shape might influence its ability to interact with a biological target. iu.edu.sa
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govmdpi.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. physchemres.org
Docking algorithms explore numerous possible conformations of the ligand within the binding site of a target protein. researchgate.net For each conformation, a scoring function calculates an "interaction energy" or "docking score," typically in units of kcal/mol. nih.gov This score estimates the binding affinity, with more negative values indicating a more favorable and stable interaction.
The output of a docking simulation provides a predicted binding mode, which details the specific interactions between the ligand and the protein's amino acid residues. researchgate.net These interactions can include:
Hydrogen bonds: (e.g., with the amine group or methoxy oxygen).
Hydrophobic interactions: (e.g., involving the thiazole ring or ethyl chain).
Pi-pi stacking: (if the binding site contains aromatic residues like Phenylalanine or Tyrosine).
These simulations can reveal which parts of the this compound molecule are critical for binding.
The chemical structure of a ligand can be systematically modified to improve its binding affinity for a target. Computational studies on thiazole derivatives have shown that the type and position of substituents significantly impact their interaction energies. researchgate.netphyschemres.org
For example, adding a hydrogen bond donor or acceptor can create new, favorable interactions with the protein, leading to a more negative (stronger) binding score. nih.gov Conversely, adding a bulky group might cause a steric clash with the binding pocket, reducing affinity. nih.gov Structure-activity relationship (SAR) studies, often guided by docking, explore these effects. For the this compound scaffold, modifications could be explored at the amine group, the thiazole ring, or the methoxyethyl side chain to optimize target binding. nih.govnih.gov
Table 3: Illustrative Docking Results for Various Thiazole Derivatives Against Different Protein Targets This table presents example data from published studies on other thiazole compounds to demonstrate the output of docking simulations.
| Thiazole Derivative | Protein Target (PDB ID) | Binding Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine | COVID-19 Main Protease (6LU7) | -8.0 | Not specified nih.gov |
| Thiazole clubbed pyridine (B92270) scaffold | COVID-19 Main Protease (6LU7) | -8.6 | GLN 189, GLU 166 mdpi.com |
| Benzo[d]thiazol-2-amine derivative | HER Enzyme | -10.4 | Not specified nih.gov |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. Computational SAR approaches employ a variety of methods to model and predict how changes in a molecule's structure will affect its interactions with a biological target.
For the thiazole scaffold, computational studies often involve quantum mechanical calculations, molecular docking, and quantitative structure-activity relationship (QSAR) modeling. dntb.gov.ua For instance, Density Functional Theory (DFT) calculations can be used to determine the electronic properties of thiazole derivatives, such as the distribution of electron density, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity and potential biological activity. nih.gov Studies on various thiazole derivatives have shown that modifications to the ring and its substituents can significantly alter these electronic parameters, which in turn influences their activity. nih.govrsc.org
Molecular docking simulations are another cornerstone of computational SAR. These studies predict the preferred orientation of a ligand (like a thiazole derivative) when bound to a specific protein target. By analyzing the binding mode and interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can understand why certain structural features lead to higher affinity and activity. nih.govresearchgate.net This information is crucial for rationally designing improved derivatives.
Rational Design Principles for Modified Thiazole Derivatives
Rational design utilizes the structural and mechanistic information gained from computational and experimental studies to create new molecules with enhanced desired properties. nih.gov For derivatives of this compound, several design principles can be applied based on general findings for the 2-aminothiazole (B372263) class. mdpi.com
Modification of the 2-Amino Group: The 2-amino group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with target proteins. researchgate.net Rational design strategies might involve its acylation, alkylation, or incorporation into larger heterocyclic systems to probe the binding pocket for additional interactions and improve selectivity or potency. mdpi.commdpi.com
Exploration of the C5-Substituent: The 5-(2-Methoxyethyl) group offers multiple avenues for modification. Design strategies could include:
Altering the length of the ethyl chain to optimize positioning within a hydrophobic pocket of a target enzyme.
Replacing the methoxy group with other functionalities (e.g., hydroxyl, fluoro, or larger alkoxy groups) to introduce new hydrogen bond donors/acceptors or to modify lipophilicity.
Introducing conformational constraints, such as cyclization, to lock the substituent in a bioactive conformation, potentially increasing affinity and reducing off-target effects.
A common design strategy involves identifying a lead compound and then creating a library of analogues with systematic variations at key positions. mdpi.comcreighton.edu Computational docking and QSAR can then be used to prioritize which analogues are most promising for synthesis and biological testing. als-journal.comresearchgate.net
In Silico Prediction of Molecular Activity
In silico methods allow for the prediction of a compound's biological activity and pharmacokinetic properties before it is synthesized. These predictions are based on computational models derived from existing experimental data.
Molecular Docking: This technique simulates the binding of a small molecule to the active site of a target protein. The output is typically a "docking score," which estimates the binding affinity, and a predicted binding pose. researchgate.netsemanticscholar.org For a series of designed analogues of this compound, docking can rank them based on their predicted affinity for a specific target, such as a protein kinase or DNA gyrase. researchgate.netals-journal.com This helps prioritize the most promising candidates for synthesis.
| Compound ID | Modification on this compound Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |
|---|---|---|---|
| Lead Compound | None | -7.5 | H-bond with GLN:817 |
| Derivative 1 | Methoxy replaced with Hydroxyl (-OH) | -8.2 | Additional H-bond with TYR:612 |
| Derivative 2 | Ethyl chain extended to Propyl | -7.8 | Improved hydrophobic contact |
| Derivative 3 | 2-Amino group acetylated | -6.9 | Loss of key H-bond |
Pharmacokinetic (ADME) Predictions: Beyond target activity, the success of a drug depends on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Various computational models and software can predict these parameters. derpharmachemica.comnih.gov Properties like lipophilicity (LogP), aqueous solubility, potential for blood-brain barrier penetration, and interaction with metabolic enzymes (like cytochrome P450s) can be estimated. mdpi.com These predictions help in the early identification of candidates that are likely to have poor pharmacokinetic profiles. researchgate.net
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 172.24 g/mol | Complies with Lipinski's Rule of Five (<500) |
| LogP | 1.71 | Good balance of lipophilicity and hydrophilicity chemscene.com |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5) chemscene.com |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule of Five (≤10) |
| Topological Polar Surface Area (TPSA) | 67.4 Ų | Indicates good potential for oral bioavailability (<140 Ų) |
By integrating these computational approaches, researchers can build a comprehensive SAR profile for this compound and its derivatives, enabling a more efficient and targeted search for new therapeutic agents.
Mechanistic Investigations of Molecular Interactions Non Clinical
Enzyme Inhibition Mechanisms (from analogous compounds)
The 2-aminothiazole (B372263) scaffold, a core component of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine, is a prevalent motif in a multitude of biologically active compounds. Understanding the mechanistic interactions of analogous thiazole-containing molecules with various enzymes provides a foundational perspective on their potential inhibitory activities. These investigations, primarily conducted through non-clinical in vitro and in silico studies, reveal intricate molecular mechanisms, including competitive, non-competitive, and allosteric inhibition, which are crucial for the rational design of targeted therapeutic agents.
Molecular Mechanisms of Tyrosinase Inhibition by Thiazole (B1198619) Hybrids
Tyrosinase is a key copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is a significant area of research in the development of agents for hyperpigmentation disorders. Thiazole and its derivatives have emerged as a promising class of tyrosinase inhibitors.
The inhibitory potency of thiazole hybrids is often evaluated by determining their half-maximal inhibitory concentration (IC50). For instance, a series of (Z)-2-(substituted benzylidene)benzimidazothiazolone analogs were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. Among them, certain derivatives displayed significant inhibitory effects. The introduction of hydroxyl groups on the phenyl ring of these analogs has been shown to be a key factor in their anti-tyrosinase activity. Kinetic studies have revealed that these compounds can act as competitive or non-competitive inhibitors. For example, some thiazole derivatives have been identified as noncompetitive inhibitors of tyrosinase.
In silico molecular docking studies have provided further insights into the binding modes of these inhibitors. These studies suggest that the thiazole core can interact with key amino acid residues in the active site of tyrosinase, often near the binuclear copper center, thereby blocking the substrate from binding and inhibiting the enzyme's catalytic activity. For example, some studies have indicated that the inhibitor binds to the enzyme in a manner that prevents the substrate from accessing the active site.
The following table summarizes the tyrosinase inhibitory activity of selected analogous compounds:
| Compound | IC50 (µM) | Inhibition Type | Source |
| Thiamidol | 1.1 (human tyrosinase) | Not specified | nih.gov |
| Kojic Acid | >500 (human tyrosinase) | Not specified | nih.gov |
| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 | Competitive | frontiersin.org |
Targeting Kinases (e.g., CDK9, JNK) through Thiazole-Based Scaffolds and Analogs
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The thiazole scaffold has been extensively utilized in the design of potent and selective kinase inhibitors. researchgate.net
Thiazole derivatives have demonstrated significant inhibitory activity against a range of kinases, including Cyclin-Dependent Kinase 9 (CDK9) and c-Jun N-terminal kinase (JNK). mdpi.commdpi.com For CDK9, a key regulator of transcription, thiazole-based inhibitors have been developed that exhibit nanomolar potency. mdpi.com Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the thiazole and associated rings for achieving high affinity and selectivity. For instance, a series of 4-thiazol-2-anilinopyrimidine derivatives were designed and shown to be potent CDK9 inhibitors. mdpi.com Similarly, disubstituted thiophene (B33073) and thiazole compounds have been developed as inhibitors of JNK, a kinase involved in stress signaling pathways. mdpi.com
Kinase inhibitors can be broadly classified based on their binding mode to the target enzyme. ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket, while allosteric inhibitors bind to a distinct site on the kinase, often inducing a conformational change that inactivates the enzyme. nih.govmdpi.com Thiazole-based inhibitors have been shown to exhibit both modes of inhibition.
The majority of kinase inhibitors, including many thiazole derivatives, are ATP-competitive. They are designed to mimic the binding of ATP, thereby preventing the natural substrate from binding and being phosphorylated. However, the high conservation of the ATP-binding site across the kinome presents a challenge for achieving selectivity, often leading to off-target effects.
In contrast, allosteric inhibitors offer the potential for greater selectivity as allosteric sites are generally less conserved. nih.gov Some 2-aminothiazole derivatives have been identified as allosteric modulators of protein kinase CK2, binding to a pocket outside the ATP-binding site. researchgate.net This binding induces a conformational change that stabilizes an inactive state of the kinase. The development of such inhibitors is a growing area of research aimed at overcoming the limitations of ATP-competitive drugs.
The binding of an inhibitor to a kinase can induce significant conformational changes in the enzyme's structure. These changes are central to the mechanism of inhibition, particularly for allosteric inhibitors. mdpi.com Upon binding, an allosteric inhibitor can lock the kinase in an inactive conformation, preventing it from adopting the active state required for catalysis. mdpi.com
For ATP-competitive inhibitors, while they primarily act by direct competition with ATP, their binding can also influence the local conformation of the active site. X-ray crystallography and other structural biology techniques have been instrumental in visualizing these conformational changes and understanding the precise interactions between the inhibitor and the kinase. This knowledge is invaluable for the structure-based design of more potent and selective inhibitors.
Inhibition of Phosphodiesterases (PDE4) by Related Thiadiazole Structures
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating a wide range of cellular processes. PDE4, which is specific for cAMP, is a well-established therapeutic target for inflammatory diseases. nih.gov While the core structure of the subject compound is a thiazole, related heterocyclic structures like thiadiazoles have also been investigated as PDE inhibitors. researchgate.net
Derivatives of 1,3,4-thiadiazole (B1197879) have been identified as inhibitors of various enzymes, including phosphodiesterases. researchgate.net The structural similarities between thiazoles and thiadiazoles, both being five-membered sulfur- and nitrogen-containing heterocycles, suggest that they may interact with similar biological targets. Research into thiadiazole-based PDE4 inhibitors has explored the structure-activity relationships to optimize potency and selectivity. For example, substitutions on the thiadiazole ring have been shown to significantly influence the inhibitory activity against different PDE isoforms. While specific data on thiadiazole inhibition of PDE4 is an area of ongoing research, the broader class of related heterocyclic compounds demonstrates the potential for this scaffold to be developed into effective PDE4 inhibitors.
Antimicrobial Interaction Mechanisms (from analogous compounds)
The 2-aminothiazole moiety is a key pharmacophore in a number of antimicrobial agents. The mechanisms by which these compounds exert their antimicrobial effects are varied and often depend on the specific substitutions on the thiazole ring and the target organism.
One of the proposed mechanisms of action for some thiazole derivatives is the inhibition of essential bacterial enzymes. For instance, molecular docking studies have suggested that certain 2-aminothiazole derivatives may act as inhibitors of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting this enzyme, the compounds disrupt cell wall synthesis, leading to bacterial cell death.
Another potential target for thiazole-based antimicrobials is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. Some benzothiazole (B30560) derivatives have been shown to inhibit the ATPase activity of E. coli DNA gyrase. The inhibition of this enzyme prevents the supercoiling and uncoiling of DNA, which is necessary for replication and transcription, ultimately leading to bacterial growth inhibition.
Furthermore, some thiazole compounds are believed to exert their antimicrobial effects by disrupting the bacterial cell membrane. The amphiphilic nature of certain thiazole derivatives allows them to insert into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis. It has been observed that after interacting with the membrane, some compounds can enter the cytoplasm and bind to bacterial DNA, further enhancing their antibacterial effect.
The following table lists some of the proposed antimicrobial mechanisms for analogous thiazole compounds:
| Proposed Mechanism | Target Enzyme/Structure | Organism(s) | Source |
| Inhibition of Peptidoglycan Synthesis | MurB | Bacteria | |
| Inhibition of DNA Replication | DNA Gyrase | E. coli | |
| Disruption of Cell Membrane Integrity | Bacterial Cell Membrane | Bacteria | |
| Inhibition of FtsZ Polymerization | FtsZ protein | Bacteria | researchgate.net |
Disruption of Fungal Metabolic Pathways (e.g., CYP51)
There is no available scientific literature describing non-clinical mechanistic studies on the disruption of fungal metabolic pathways, such as the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), by this compound. The CYP51 enzyme is a critical component in the biosynthesis of ergosterol, an essential component of fungal cell membranes, and a common target for azole antifungal drugs. researchgate.netnih.gov However, investigations into the inhibitory potential of the specific compound this compound against this or other fungal metabolic enzymes have not been reported. researchgate.netnih.gov
Impact on Biofilm Formation in Bacterial Cultures
No dedicated studies on the specific impact of this compound on biofilm formation in bacterial cultures were found in the reviewed literature. While some research explores the anti-biofilm properties of complex thiazole-containing molecules, including certain N-2-methoxyethyl analogues of nortopsentin, these compounds are structurally distinct from this compound. nih.govnih.gov Consequently, there are no specific data, such as IC50 values or detailed mechanistic insights, on how this compound affects the attachment, growth, or dispersal of bacterial biofilms.
Applications in Chemical Science and Advanced Materials
Corrosion Inhibition Properties of Related Thiadiazole Derivatives
While specific studies on the corrosion inhibition properties of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine are not extensively documented, the broader class of heterocyclic compounds containing sulfur and nitrogen, such as thiadiazole derivatives, has been widely investigated for their protective effects on metals. nih.gov The principles derived from these studies offer valuable insights into the potential mechanisms by which thiazole (B1198619) derivatives like the subject compound might operate. Organic compounds are significant in corrosion prevention due to their ability to form a protective film on metal surfaces, primarily through adsorption. nih.gov
The efficacy of organic corrosion inhibitors is largely dependent on their ability to adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive environment. nih.gov This adsorption can occur through several mechanisms:
Chemisorption: This involves the formation of coordinate covalent bonds between the heteroatoms (nitrogen and sulfur) in the inhibitor molecule and the vacant d-orbitals of the metal atoms. The lone pair of electrons on the nitrogen and sulfur atoms facilitates this strong interaction, leading to a stable protective layer. nih.gov
Physisorption: This mechanism is based on electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
Donor-Acceptor Interactions: The π-electrons of the heterocyclic ring can interact with the metal surface, contributing to the adsorption process. nih.gov
The adsorption process is influenced by factors such as the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. researchgate.net
The molecular structure of an organic inhibitor plays a crucial role in determining its effectiveness. For thiadiazole and related heterocyclic derivatives, several structural features are known to enhance corrosion inhibition efficiency:
Presence of Heteroatoms: The nitrogen and sulfur atoms in the thiazole ring are key active centers for adsorption onto the metal surface. nih.gov
Electron-Donating Groups: Substituents that increase the electron density on the heteroatoms, such as the methoxyethyl group in this compound, can enhance the molecule's ability to donate electrons to the metal, thereby strengthening the adsorption bond and improving inhibition efficiency. nih.gov
Molecular Size and Planarity: Larger molecules with a planar configuration tend to cover a larger surface area of the metal, providing a more effective barrier against corrosion.
The following table summarizes the key structural features of thiadiazole derivatives and their impact on corrosion inhibition.
| Structural Feature | Influence on Inhibition Efficiency | Mechanism of Action |
| Heteroatoms (N, S) | High | Act as active centers for adsorption via lone pair electrons. |
| Electron-Donating Groups | Increases | Enhances electron density on heteroatoms, strengthening the inhibitor-metal bond. |
| π-Electrons in the Ring | Contributes | Facilitates adsorption through donor-acceptor interactions with the metal surface. |
| Molecular Size | Increases with size | Larger molecules provide greater surface coverage. |
Role in Materials Science as a Building Block for Functional Molecules
The 2-aminothiazole (B372263) core is recognized as a "privileged structure" in medicinal chemistry and a versatile building block in the synthesis of a wide array of functional molecules. nih.govresearchgate.net This versatility extends to materials science, where such scaffolds can be used to construct polymers and other advanced materials with specific properties.
The compound this compound serves as a valuable synthon due to its multiple reactive sites. The primary amino group can readily undergo various chemical transformations, such as acylation, alkylation, and condensation reactions, allowing for its incorporation into larger molecular architectures. mdpi.com The thiazole ring itself can participate in further reactions, and the methoxyethyl side chain can influence the solubility and conformational flexibility of the resulting molecules.
Potential applications in materials science include:
Functional Polymers: The bifunctional nature of 2-aminothiazole derivatives allows them to be used as monomers in polymerization reactions, leading to the formation of polymers with interesting electronic, optical, or metal-chelating properties. researchgate.net
Dyes and Pigments: The heterocyclic nature of the thiazole ring is a common feature in many synthetic dyes. nih.gov
Adsorbents: The presence of nitrogen and sulfur atoms makes these compounds suitable for developing materials that can adsorb heavy metal ions from aqueous solutions. researchgate.net
Contributions to the Development of Chemical Probes
Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of biological processes. The 2-aminothiazole scaffold is a core component of numerous biologically active compounds, including approved drugs and investigational agents with activities ranging from anticancer to anti-inflammatory and antimicrobial. nih.govnih.gov
The diverse biological activities of 2-aminothiazole derivatives make them attractive starting points for the development of chemical probes. By modifying the substituents on the 2-aminothiazole core, researchers can fine-tune the molecule's selectivity and affinity for a particular biological target. The compound this compound, with its specific substitution pattern, could serve as a lead structure or a fragment in the design of novel probes.
The development of such probes can be instrumental in:
Target Identification and Validation: Probes can be used to identify the specific proteins or enzymes with which a class of compounds interacts.
Mechanism of Action Studies: By tracking the location and interaction of a probe within a cell, scientists can elucidate the mechanism by which a drug or bioactive molecule exerts its effects.
High-Throughput Screening: Fluorescently tagged probes can be used in screening assays to identify other molecules that bind to the same target.
The structural features of this compound, particularly the potential for derivatization at the amino group and the influence of the methoxyethyl side chain on pharmacokinetic properties, provide a solid foundation for its exploration in the design and synthesis of next-generation chemical probes.
Future Research Trajectories and Interdisciplinary Potential
Exploration of Novel Derivatization Strategies for Enhanced Selectivity and Potency
Future research will likely focus on systematic derivatization of the 5-(2-Methoxyethyl)-1,3-thiazol-2-amine structure to modulate its biological activity. The 2-aminothiazole (B372263) scaffold offers several key positions for chemical modification, primarily at the exocyclic amino group and the C4 position of the thiazole (B1198619) ring. researchgate.net
Strategies may include:
Acylation and Sulfonylation: Reaction of the 2-amino group with various acyl chlorides and sulfonyl chlorides can produce a library of amide and sulfonamide derivatives. researchgate.net This approach has been used to modify the electronic and steric properties of related compounds, leading to significant changes in biological profiles. excli.de
Urea (B33335) and Thiourea (B124793) Formation: The amino group can be reacted with isocyanates and isothiocyanates to form corresponding urea and thiourea derivatives. nih.gov These functionalities can introduce new hydrogen bonding capabilities, which may enhance interactions with biological targets. nih.govacs.org
Substitution at the Thiazole Ring: While the C5 position is occupied by the 2-methoxyethyl group, the C4 position remains a potential site for modification, although this would require a more complex synthetic route starting from different precursors. Introducing various substituents at this position has been shown to influence the activity of other 2-aminothiazole analogs. nih.gov
These derivatization strategies aim to create a diverse chemical library for screening, with the goal of identifying compounds with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on these new derivatives will be crucial for guiding further optimization. nih.gov
| Derivatization Site | Potential Reagents | Resulting Functional Group | Potential Impact |
| 2-Amino Group | Acyl Halides, Anhydrides | Amide | Altered electronics, steric bulk, and hydrogen bonding. mdpi.com |
| 2-Amino Group | Sulfonyl Halides | Sulfonamide | Introduction of a strong hydrogen bond acceptor. excli.de |
| 2-Amino Group | Isocyanates/Isothiocyanates | Urea/Thiourea | Enhanced hydrogen bonding capacity. nih.gov |
| C4-Position of Thiazole Ring | Requires de novo synthesis | Alkyl, Aryl, Halogen | Modification of overall molecular shape and lipophilicity. nih.gov |
Advanced Spectroscopic and Crystallographic Studies for Deeper Structural Insights
A comprehensive structural elucidation of this compound and its future derivatives is fundamental for understanding their chemical behavior and interactions. Advanced analytical techniques will be indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are used for routine characterization, advanced 2D-NMR techniques (such as COSY, HSQC, and HMBC) will be necessary to unambiguously assign all proton and carbon signals, especially for more complex derivatives. These studies help confirm the connectivity and structure of the synthesized compounds. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in the solid state. researchgate.net Obtaining crystal structures of the parent compound and its key derivatives can reveal preferred conformations and intermolecular interactions, such as hydrogen bonding patterns, which are critical for computational modeling and understanding structure-activity relationships. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of new compounds. Fragmentation patterns observed in MS/MS studies can also provide valuable structural information that complements NMR data. nih.gov
| Technique | Information Gained | Importance |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed atomic connectivity and structural confirmation. researchgate.net | Unambiguous structure verification of complex derivatives. |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, conformation, and intermolecular interactions. researchgate.net | Provides foundational data for computational modeling and rational design. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula and confirmation of elemental composition. nih.gov | Essential for confirming the identity of newly synthesized compounds. |
Integration of High-Throughput Screening with Computational Approaches for New Lead Identification
To efficiently explore the potential of derivatives stemming from this compound, a combination of high-throughput screening (HTS) and computational chemistry is a powerful strategy. frontiersin.org This integrated approach can accelerate the identification of promising new lead compounds. mdpi.comnih.gov
The workflow would typically involve:
Virtual Screening: A virtual library of potential derivatives of this compound would be created in silico. These virtual compounds would then be docked into the binding sites of various biological targets to predict their binding affinity and mode. ucl.ac.uk This process helps prioritize which compounds to synthesize. mdpi.com
Combinatorial Synthesis: Based on computational predictions, a focused library of the most promising derivatives would be synthesized. Automated synthesis platforms can be employed to efficiently generate these compounds. nih.gov
High-Throughput Screening (HTS): The synthesized library would be subjected to HTS using biochemical or cell-based assays to experimentally measure their activity against the intended targets. nih.govacs.orgenamine.net HTS allows for the rapid testing of thousands of compounds. mdpi.com
Iterative Optimization: The experimental data from HTS would be used to refine the computational models (e.g., QSAR models). excli.de This feedback loop enables the design of a next generation of compounds with predicted improvements in activity, creating an iterative cycle of design, synthesis, and testing. ucl.ac.uk
This synergy between computational prediction and experimental validation streamlines the discovery process, saving time and resources compared to traditional screening methods. frontiersin.org
Investigation of Physicochemical Properties Relevant to Formulation and Stability (without clinical context)
Understanding the physicochemical properties of this compound is crucial for any potential application, including for use as a chemical probe or in materials science. These properties govern the compound's behavior in various environments and are essential for developing stable formulations for research purposes.
Key properties for investigation include:
Solubility: Determining the solubility in various solvents (aqueous and organic) is a fundamental first step. This data is critical for designing stock solutions for biological assays and for purification and formulation processes.
pKa: The ionization constant (pKa) of the 2-amino group and the thiazole ring nitrogens will dictate the compound's charge state at different pH values. This influences solubility, membrane permeability, and potential interactions with biological targets.
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) measure the lipophilicity of the compound. These parameters are important for predicting its behavior in biphasic systems and its potential for passive diffusion across biological membranes.
Chemical Stability: Stability studies under various conditions (e.g., different pH values, temperatures, and light exposure) are necessary to establish the compound's shelf-life and appropriate handling and storage conditions. Degradation products would need to be identified to understand the decomposition pathways.
These non-clinical investigations are foundational for ensuring the reliability of experimental results and for the development of stable, well-characterized chemical tools for further research.
| Physicochemical Property | Relevance | Common Measurement Technique |
| Aqueous Solubility | Determines suitability for biological assays and formulation. | Shake-flask method, Nephelometry |
| pKa (Ionization Constant) | Influences charge state, solubility, and target binding at different pH levels. | Potentiometric titration, UV-Vis Spectroscopy |
| LogP / LogD (Lipophilicity) | Affects solubility, permeability, and non-specific binding. | Shake-flask method, Reverse-phase HPLC |
| Chemical Stability | Defines storage conditions, shelf-life, and potential for degradation. | HPLC analysis over time under stressed conditions (pH, temp, light). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
